2-Cyano-4-fluorobenzaldehyde

Overview

Description

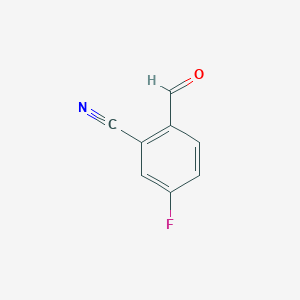

2-Cyano-4-fluorobenzaldehyde, also known as 5-fluoro-2-formylbenzonitrile, is a chemical compound with the molecular formula C8H4FNO and a molecular weight of 149.12 . It is typically stored at room temperature .

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the nucleophilic substitution of the fluorine atom in 4-fluorobenzaldehyde with amines under convection heating and microwave irradiation . Another method involves a process for producing fluorobenzaldehydes, which includes reacting a halogenated benzaldehyde with a metal fluoride in the presence of a catalyst .

Molecular Structure Analysis

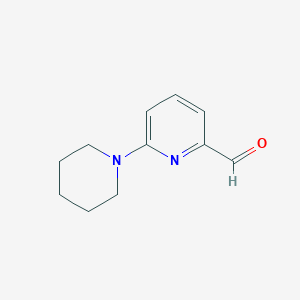

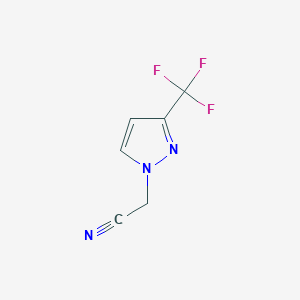

The InChI code for this compound is 1S/C8H4FNO/c9-8-2-1-6(5-11)7(3-8)4-10/h1-3,5H . This indicates that the molecule consists of a benzene ring with a cyano group (-CN) and a fluorine atom attached to one carbon atom, and a formyl group (-CHO) attached to an adjacent carbon atom.

Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can undergo nucleophilic aromatic substitution reactions . It can also participate in a three-component condensation with β-ketonitriles and secondary cyclic amines .

Scientific Research Applications

Synthesis of Organic Compounds

2-Cyano-4-fluorobenzaldehyde serves as a crucial intermediate in the synthesis of various organic compounds. For instance, it has been used in the preparation of thiazolidin-4-one derivatives, which exhibit promising antioxidant activity. These derivatives are synthesized by reacting 4-fluorobenzaldehyde with chloroacetonitrile and acrylonitrile, highlighting its versatility in facilitating the production of biologically active molecules (El Nezhawy et al., 2009).

Development of Fluorescent Probes

The compound is also pivotal in the development of fluorescent probes for biological applications. A study designed and synthesized a series of water-soluble solvatochromic fluorophores based on a push-pull strategy, utilizing derivatives of benzaldehyde. These fluorophores exhibit significant fluorescence upon intermolecular hydrogen bonding, independent of solvent polarity, with applications in chemical biology and medicinal chemistry (Okada et al., 2016).

Advanced Material Synthesis

In material science, this compound contributes to the creation of novel materials. A study involved the synthesis of fluorinated microporous polyaminals for carbon dioxide adsorption, using 4-fluorobenzaldehyde among other monoaldehyde compounds. These materials demonstrated increased surface areas and CO2 adsorption capacities, underscoring the role of fluorinated compounds in enhancing material properties for environmental applications (Li et al., 2016).

Catalysis and Chemical Transformations

Furthermore, this compound has been employed in catalytic processes for the efficient synthesis of valuable chemical products. A study highlighted its use in continuous hydrogenation reactions, transforming 4-cyanobenzaldehyde to benzyl alcohol derivatives, showcasing its potential in streamlining chemical manufacturing processes (Yoswathananont et al., 2005).

Mechanism of Action

Target of Action

It’s known that the compound can be used as a synthetic intermediate .

Mode of Action

It’s known that the fluorine in the compound can be replaced via oxidation reaction .

Biochemical Pathways

Due to the aldehyde group, the compound can be used to make a variety of schiff base compounds through a condensation reaction .

Result of Action

Some schiff base compounds derived from it have been found to have antimicrobial properties .

Safety and Hazards

Future Directions

Fluorobenzaldehydes, including 2-Cyano-4-fluorobenzaldehyde, can be used as synthetic intermediates because the fluorine can be replaced via oxidation reaction . They can also be used to make a variety of Schiff base compounds through a condensation reaction . These compounds have potential applications in the development of new pharmaceuticals and agricultural chemicals .

Biochemical Analysis

Biochemical Properties

It is known that fluorobenzaldehyde, a group of three constitutional isomers of fluorinated benzaldehyde, can be used to make a variety of Schiff base compounds through a condensation reaction . These compounds have been found to have antimicrobial properties .

Molecular Mechanism

It is known that fluorobenzaldehyde can be used as a synthetic intermediate because the fluorine can be replaced via oxidation reaction

Metabolic Pathways

It is known that fluorobenzaldehyde can be produced by a halogen-exchange reaction with 4-chlorobenzaldehyde

Properties

IUPAC Name |

5-fluoro-2-formylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO/c9-8-2-1-6(5-11)7(3-8)4-10/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCALQXIOWJBFIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90604778 | |

| Record name | 5-Fluoro-2-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90604778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77532-90-2 | |

| Record name | 5-Fluoro-2-formylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77532-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90604778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Iodobenzo[d][1,3]dioxole](/img/structure/B1591886.png)

![1-[3-(Trifluoromethyl)phenyl]propylamine](/img/structure/B1591889.png)